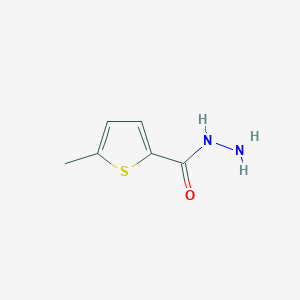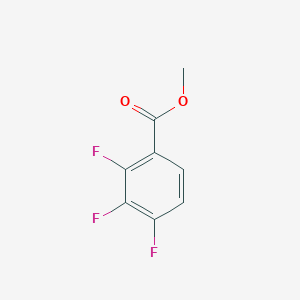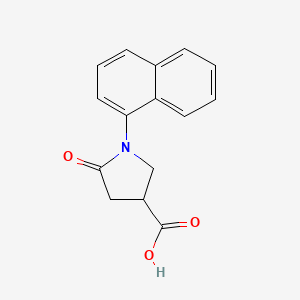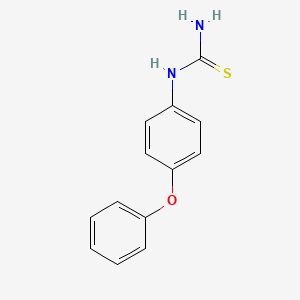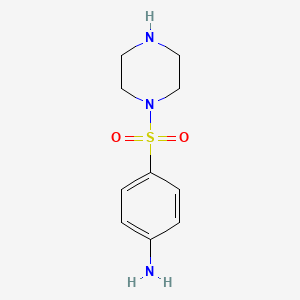
1-Bromo-3-(isocyano(tosyl)methyl)benzene
Descripción general
Descripción
1-Bromo-3-(isocyano(tosyl)methyl)benzene is a compound that is not directly mentioned in the provided abstracts. However, the abstracts do discuss various brominated benzene derivatives and their synthesis, which can provide insight into the potential characteristics and synthetic pathways that might be relevant for the compound . For instance, the synthesis of brominated isocyanurates and benzimidazoles indicates the reactivity of brominated benzene compounds with nucleophiles and the potential for creating complex structures . Additionally, the synthesis of brominated benzoquinone and its structural characterization suggests the versatility of brominated benzene derivatives in forming various functionalized compounds .
Synthesis Analysis
The synthesis of brominated benzene derivatives is well-documented in the provided abstracts. For example, 1-bromo-4-(3,7-dimethyloctyl)benzene is synthesized and characterized, indicating the feasibility of attaching alkyl chains to a brominated benzene ring . Similarly, the synthesis of 1-substituted benzimidazoles from o-bromophenyl isocyanide and amines under CuI catalysis demonstrates the potential for creating nitrogen-containing heterocycles from brominated benzene precursors . The synthesis of complex cyclophanes from tosylmethyl isocyanide and bis(bromomethyl)benzenes further exemplifies the reactivity of brominated benzene compounds in forming multi-ring structures .
Molecular Structure Analysis
The molecular structure of brominated benzene derivatives can be determined using various spectroscopic techniques, as indicated by the structural analysis of 2-(aminomethylene)-2H,3H-1-benzothiophene-3-ones and 1-bromo-4-(3,7-dimethyloctyl)benzene . X-ray crystallography is also employed to elucidate the structure of these compounds, providing detailed information about their molecular geometry .
Chemical Reactions Analysis
Brominated benzene derivatives participate in a variety of chemical reactions. The synthesis of isocyanurates involves the reaction of disodium methyl and benzyl isocyanurates with α,ω-dibromoalkanes, demonstrating the use of brominated compounds in nucleophilic substitution reactions . The formation of benzimidazoles from o-bromophenyl isocyanide and amines under catalysis indicates the potential for cycloaddition reactions . Additionally, the regioselective double cyclization of 1,2,4,5-tetrakis(bromomethyl)benzene with tosylated diethylenetriamine showcases the specificity that can be achieved in the synthesis of complex molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzene derivatives can be inferred from their synthesis and structural characterization. For instance, the analysis of 3-(10-bromodecyl)-5-isopropyl-2-methyl-1,4-benzoquinone reveals specific stretching frequencies in the FT-IR spectrum and chemical shifts in NMR spectra that are characteristic of brominated compounds . The X-ray structure determinations of various bromo- and bromomethyl-substituted benzenes provide insights into the intermolecular interactions, such as Br···Br and C–Br···π, that can influence the physical properties of these compounds .
Aplicaciones Científicas De Investigación
-
- Isocyanides have shown potent biological activity as antibacterial, antifungal, antimalarial, antifouling, and antitumoral compounds .
- They have been used as ligands in coordination chemistry .
- The isocyanide functional group can be used as an unconventional pharmacophore, especially useful as a metal coordinating warhead .
-
- Indole derivatives, which can potentially be synthesized from compounds like “1-Bromo-3-(isocyano(tosyl)methyl)benzene”, are prevalent moieties present in selected alkaloids .
- Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. They are produced by a large variety of organisms, including bacteria, fungi, plants, and animals, and are part of the group of natural products .
Propiedades
IUPAC Name |
1-bromo-3-[isocyano-(4-methylphenyl)sulfonylmethyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO2S/c1-11-6-8-14(9-7-11)20(18,19)15(17-2)12-4-3-5-13(16)10-12/h3-10,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWQTDDROHVAFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC(=CC=C2)Br)[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378084 | |
| Record name | 1-Bromo-3-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-(isocyano(tosyl)methyl)benzene | |
CAS RN |
655256-70-5 | |
| Record name | 1-Bromo-3-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

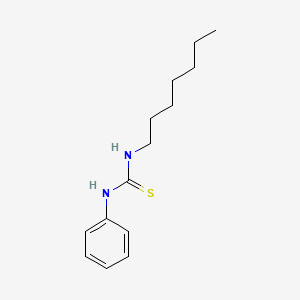
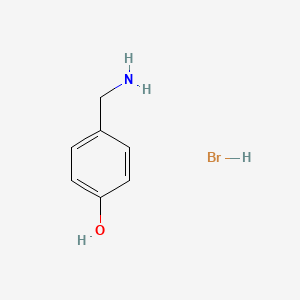
![3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic acid](/img/structure/B1271431.png)
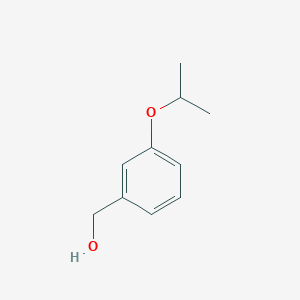
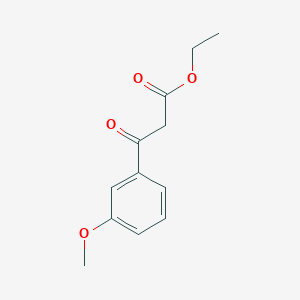
![3'-Methyl-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B1271438.png)
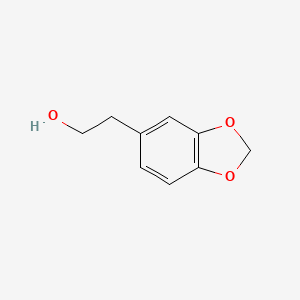
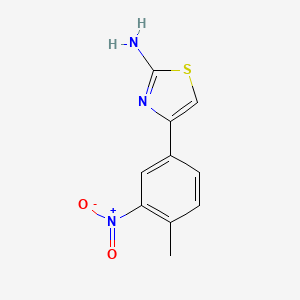
![7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1271444.png)
